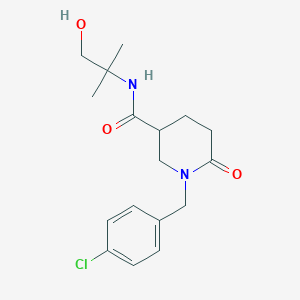
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide, also known as CP-122,721, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the neuropeptide Y (NPY) Y2 receptor, which is involved in the regulation of food intake and energy balance.
Wirkmechanismus
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide is a selective antagonist of the NPY Y2 receptor, which is primarily expressed in the central nervous system and is involved in the regulation of food intake and energy balance. NPY is a neuropeptide that promotes feeding behavior and increases fat storage, while Y2 receptor activation inhibits these effects. By blocking the Y2 receptor, this compound reduces food intake and promotes weight loss.
Biochemical and Physiological Effects
This compound has been shown to reduce food intake and body weight in animal models, indicating its potential as an anti-obesity agent. In addition, the compound has been investigated for its potential effects on glucose metabolism and insulin sensitivity, as well as its potential neuroprotective effects in various neurological disorders. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for the NPY Y2 receptor and its ability to cross the blood-brain barrier. However, the compound has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide. One area of focus is the development of more potent and selective Y2 receptor antagonists for the treatment of obesity and related metabolic disorders. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential effects on glucose metabolism and insulin sensitivity. Finally, the potential neuroprotective effects of this compound in various neurological disorders warrant further investigation.
Synthesemethoden
The synthesis of 1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide involves the reaction of 1-(4-chlorobenzyl)piperidine-4-carboxylic acid with tert-butyl N-(2-hydroxy-1,1-dimethylethyl)carbamate in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to remove the tert-butyl protecting group, yielding this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-N-(2-hydroxy-1,1-dimethylethyl)-6-oxo-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity and related metabolic disorders. The compound has been shown to reduce food intake and body weight in animal models, indicating its potential as an anti-obesity agent. In addition, this compound has been investigated for its potential effects on glucose metabolism and insulin sensitivity, as well as its potential neuroprotective effects in various neurological disorders.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(1-hydroxy-2-methylpropan-2-yl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-17(2,11-21)19-16(23)13-5-8-15(22)20(10-13)9-12-3-6-14(18)7-4-12/h3-4,6-7,13,21H,5,8-11H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZISGJPGIDEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCC(=O)N(C1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B6030584.png)
![2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide](/img/structure/B6030585.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6030587.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(3-thienyl)acetamide](/img/structure/B6030588.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6030603.png)


![N-[2-(dimethylamino)ethyl]-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6030618.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6030625.png)
![3-chloro-N-(4-fluorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6030627.png)
![1-cyclohexyl-2-[4-(hexyloxy)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6030630.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6030655.png)
![2-[1-(2-methylbenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6030656.png)